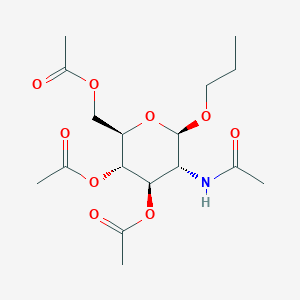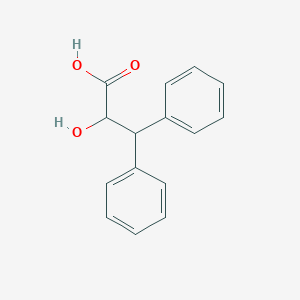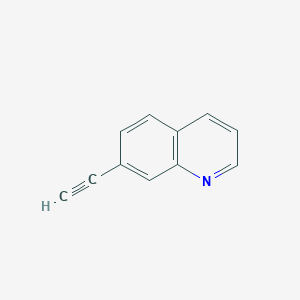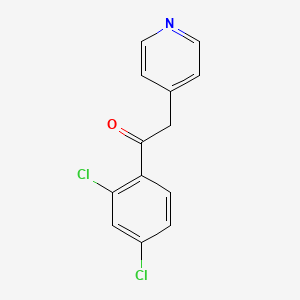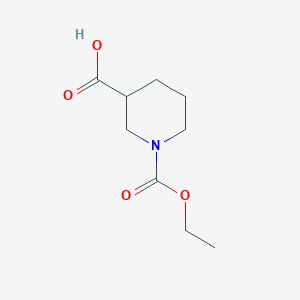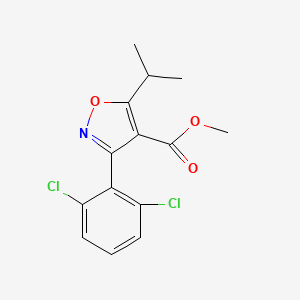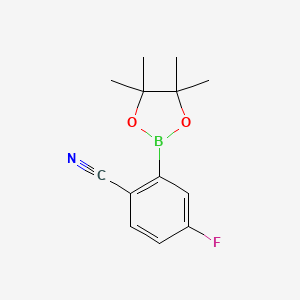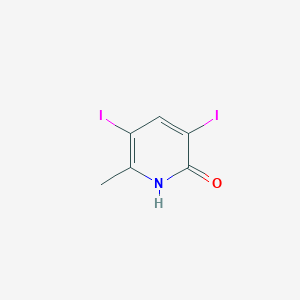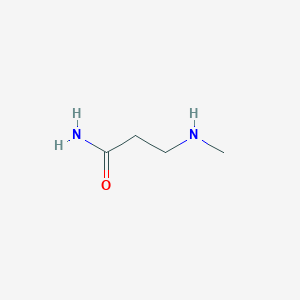![molecular formula C13H10F3NO B1358422 {4-[5-(Trifluormethyl)pyridin-2-yl]phenyl}methanol CAS No. 613239-75-1](/img/structure/B1358422.png)
{4-[5-(Trifluormethyl)pyridin-2-yl]phenyl}methanol
Übersicht
Beschreibung
“{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is a chemical compound with the molecular formula C13H10F3NO . It is used for research purposes .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a phenyl group attached to a methanol group .Physical and Chemical Properties Analysis
“{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is a solid at room temperature . It has a molecular weight of 253.22 .Wissenschaftliche Forschungsanwendungen
FDA-zugelassene Arzneimittel mit Trifluormethylgruppe
Die FDA-zugelassenen Arzneimittel mit Trifluormethylgruppe (TFM, -CF3) der letzten 20 Jahre wurden zusammengefasst . Diese Verbindung mit ihrer Trifluormethylgruppe könnte Teil dieser Arzneimittel sein .
Synthese von Trifluormethylpyridinen
Diese Verbindung kann zur Synthese von Trifluormethylpyridinen verwendet werden, die wichtige Strukturmotive in aktiven agrochemischen und pharmazeutischen Wirkstoffen sind .
Baustein in der synthetischen Chemie
Diese Verbindung wird als Baustein in der synthetischen Chemie verwendet. Sie kann zur Einführung von Trifluormethylpyridin (TFMP)-Gruppen in andere Moleküle verwendet werden.
Schutz von Nutzpflanzen vor Schädlingen
Die Hauptanwendung von TFMP-Derivaten, zu denen diese Verbindung gehören kann, ist der Schutz von Nutzpflanzen vor Schädlingen .
Pharmazeutische und veterinärmedizinische Industrie
Mehrere TFMP-Derivate werden auch in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt; fünf pharmazeutische und zwei veterinärmedizinische Produkte, die die TFMP-Einheit enthalten, haben die Marktzulassung erhalten .
Klinische Studien
Viele Kandidaten, die die TFMP-Einheit enthalten, zu denen diese Verbindung gehören kann, befinden sich derzeit in klinischen Studien .
Entwicklung neuer Verbindungen
Zukünftige Anwendungen
Es wird erwartet, dass in Zukunft viele neuartige Anwendungen von TFMP, zu denen diese Verbindung gehören kann, entdeckt werden .
Safety and Hazards
The safety information for “{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Trifluoromethylpyridines, such as “{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol”, are expected to find many novel applications in the future due to their unique physicochemical properties . They are key structural motifs in active agrochemical and pharmaceutical ingredients, and their use is expected to grow as the development of fluorinated organic chemicals becomes an increasingly important research topic .
Wirkmechanismus
Target of Action
The primary target of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzyl alcohol is Fatty-acid amide hydrolase 1 (FAAH-1) . FAAH-1 is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in the regulation of pain, mood, and appetite.
Mode of Action
It is believed to interact with faah-1, potentially inhibiting its activity . This inhibition could lead to an increase in the levels of anandamide, resulting in enhanced signaling in the endocannabinoid system.
Biochemical Pathways
The compound likely affects the endocannabinoid system , a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and fertility . By inhibiting FAAH-1, the compound could potentially increase anandamide levels, thereby modulating the activity of the endocannabinoid system.
Result of Action
Given its potential role in modulating the endocannabinoid system, it could potentially influence a range of physiological processes, from pain perception to mood regulation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity .
Eigenschaften
IUPAC Name |
[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVOASJNEFKGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624261 | |
| Record name | {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613239-75-1 | |
| Record name | {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
